molecular formula C11H13NO B6303955 N-(Benzyl)-N-vinyl-acetamide CAS No. 92444-70-7

N-(Benzyl)-N-vinyl-acetamide

Cat. No.: B6303955
CAS No.: 92444-70-7
M. Wt: 175.23 g/mol
InChI Key: ZMMKVEDEKOBYQB-UHFFFAOYSA-N
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Description

N-(Benzyl)-N-vinyl-acetamide: is an organic compound that features both benzyl and vinyl functional groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyl)-N-vinyl-acetamide typically involves the reaction of benzylamine with vinyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_2\text{CH}\text{OCOCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_2\text{CH}_2)\text{COCH}_3 ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(Benzyl)-N-vinyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form N-(Benzyl)-N-ethyl-acetamide.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: N-(Benzyl)-N-ethyl-acetamide.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(Benzyl)-N-vinyl-acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amide functionality is a common motif in drug design.

Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity makes it suitable for creating functionalized materials with specific properties.

Mechanism of Action

The mechanism by which N-(Benzyl)-N-vinyl-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in addition reactions, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

    N-(Phenyl)-N-vinyl-acetamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-(Benzyl)-N-ethyl-acetamide: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness: N-(Benzyl)-N-vinyl-acetamide is unique due to the presence of both benzyl and vinyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various fields.

Properties

IUPAC Name

N-benzyl-N-ethenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKVEDEKOBYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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